

# Application Notes and Protocols: Redox Titration of Ferrous Ions using Cerium Ammonium Sulfate

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## Compound of Interest

Compound Name: Cerium ammonium sulfate

Cat. No.: B13801578

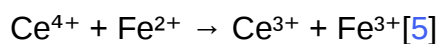
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## Introduction

Cerimetric titration, the use of a standardized solution of a cerium(IV) salt, is a precise and reliable method for the quantitative analysis of various reducing agents.[1][2][3] This application note provides a detailed protocol for the determination of ferrous ions ( $\text{Fe}^{2+}$ ) using **cerium ammonium sulfate** as the titrant. The reaction is a 1:1 stoichiometric redox reaction where  $\text{Ce}^{4+}$  oxidizes  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$ , while being reduced to  $\text{Ce}^{3+}$ . [4][5] The endpoint of the titration is typically detected using a redox indicator, such as ferroin, which exhibits a sharp color change. [3][6][7][8] This method is widely applicable in pharmaceutical analysis, materials science, and quality control for the quantification of iron in various samples. [4][5]

## Principle of the Reaction

The titration is based on the oxidation-reduction reaction between cerium(IV) ions and iron(II) ions in an acidic medium. [5] Sulfuric acid is typically used to ensure the stability of the ceric solution and prevent the hydrolysis and precipitation of basic ceric salts. [1][2] The overall balanced chemical equation for the reaction is:



At the equivalence point, all the ferrous ions have been oxidized to ferric ions. The subsequent addition of a minute excess of cerium(IV) solution leads to the oxidation of the ferroin indicator, resulting in a distinct color change from red to pale blue. [4][7]

## Quantitative Data Summary

The following tables summarize the key quantitative data relevant to this titration.

Table 1: Molar Masses of Key Reagents

Compound	Chemical Formula	Molar Mass ( g/mol )
Ceric Ammonium Sulfate Dihydrate	$\text{Ce}(\text{SO}_4)_2 \cdot 2(\text{NH}_4)_2\text{SO}_4 \cdot 2\text{H}_2\text{O}$	632.55
Ferrous Sulfate Heptahydrate	$\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$	278.01[9]
Ferrous Ammonium Sulfate Hexahydrate	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	392.14
Arsenic Trioxide	$\text{As}_2\text{O}_3$	197.84

Table 2: Standard Electrode Potentials (at 25 °C)

Half-Reaction	Standard Potential ( $E^\circ$ ) (V)
$\text{Ce}^{4+} + \text{e}^- \rightleftharpoons \text{Ce}^{3+}$ (in 1M $\text{H}_2\text{SO}_4$ )	+1.44[2]
$\text{Fe}^{3+} + \text{e}^- \rightleftharpoons \text{Fe}^{2+}$	+0.77

Table 3: Titration Parameters and Equivalents

Parameter	Value/Information	Reference
Stoichiometry (Ce <sup>4+</sup> :Fe <sup>2+</sup> )	1:1	[4]
Equivalence Factor (FeSO <sub>4</sub> )	1 mL of 0.1 M Ceric Ammonium Sulfate $\equiv$ 0.01519 g of FeSO <sub>4</sub>	[4][9]
Equivalence Factor (As <sub>2</sub> O <sub>3</sub> )	1 mL of 0.1 M Ceric Ammonium Sulfate $\equiv$ 0.004946 g of As <sub>2</sub> O <sub>3</sub>	[10][11][12]
Typical Titrant Concentration	0.1 M (or 0.1 N)	[7][13]
Indicator	Ferroun Sulfate Solution	[6][7][13]
Endpoint Color Change	Red to Pale Blue/Greenish-Blue	[4][14][15]

## Experimental Protocols

### Preparation of 0.1 M Ceric Ammonium Sulfate Solution

This protocol describes the preparation of a 0.1 M solution of ceric ammonium sulfate, which will serve as the titrant.

Materials:

- Ceric ammonium sulfate dihydrate (Ce(SO<sub>4</sub>)<sub>2</sub>·2(NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>·2H<sub>2</sub>O)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Distilled or deionized water
- 1000 mL volumetric flask
- Beaker
- Heating plate (optional)
- Glass funnel

- Filter paper or sintered glass crucible

#### Procedure:

- Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.[\[7\]](#)[\[9\]](#)[\[16\]](#)
- Weigh approximately 64-66 g of ceric ammonium sulfate dihydrate.[\[7\]](#)[\[9\]](#)
- Add the weighed ceric ammonium sulfate to the diluted sulfuric acid solution.[\[7\]](#)
- Gently heat the mixture while stirring to aid dissolution.[\[7\]](#)[\[9\]](#)[\[16\]](#)
- After the solid has dissolved, allow the solution to cool to room temperature.
- Filter the solution through filter paper or a fine-porosity sintered-glass crucible if it is turbid.[\[7\]](#)[\[16\]](#)
- Quantitatively transfer the filtered solution into a 1000 mL volumetric flask.
- Dilute the solution to the mark with distilled water and mix thoroughly.[\[7\]](#)[\[16\]](#)
- Store the prepared solution in a well-stoppered glass bottle.[\[16\]](#)

## Standardization of 0.1 M Ceric Ammonium Sulfate Solution

The prepared ceric ammonium sulfate solution must be standardized against a primary standard, such as arsenic trioxide ( $\text{As}_2\text{O}_3$ ), to determine its exact concentration.

#### Materials:

- Prepared 0.1 M Ceric Ammonium Sulfate solution
- Arsenic trioxide ( $\text{As}_2\text{O}_3$ ), primary standard grade, dried at 105°C for 1 hour[\[1\]](#)[\[10\]](#)[\[14\]](#)
- Sodium hydroxide (NaOH) solution (8% w/v)

- Dilute sulfuric acid
- Osmic acid solution (catalyst)
- Ferroin sulfate indicator solution
- 500 mL conical flask
- Burette
- Pipettes
- Analytical balance

Procedure:

- Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[14\]](#)
- Add 25 mL of 8% w/v sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Add 100 mL of distilled water and mix.[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Carefully add 30 mL of dilute sulfuric acid.[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Fill a clean burette with the prepared ceric ammonium sulfate solution and record the initial volume.
- Titrate the arsenic trioxide solution with the ceric ammonium sulfate solution. The endpoint is reached when the pink color of the solution changes to a very pale blue.[\[1\]](#)[\[10\]](#)[\[14\]](#) Add the titrant slowly near the endpoint.
- Record the final volume of the titrant used.

- Repeat the titration at least two more times to ensure precision. The results should be concordant.
- Calculate the molarity of the ceric ammonium sulfate solution using the following formula:

$$\text{Molarity (M)} = (\text{Weight of As}_2\text{O}_3 \text{ (g)}) / (\text{Volume of Ce(IV) solution (L)} \times 0.004946 \text{ g/mL} \times \text{Molar Mass of As}_2\text{O}_3 / (1/4 \times \text{Molar Mass of As}_2\text{O}_3))$$

Note: The equivalence factor 0.004946 g/mL corresponds to each mL of 0.1 M ceric ammonium sulfate being equivalent to 0.004946 g of As<sub>2</sub>O<sub>3</sub>.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Titration of Ferrous Ions (Fe<sup>2+</sup>)

This protocol details the procedure for determining the concentration of ferrous ions in a sample.

Materials:

- Standardized 0.1 M Ceric Ammonium Sulfate solution
- Sample containing ferrous ions (e.g., ferrous sulfate tablets, unknown ferrous compound)
- Dilute sulfuric acid (e.g., 1 M or 5 M)[\[4\]](#)
- Ferroin sulfate indicator solution
- Conical flask
- Burette
- Pipette
- Analytical balance
- Mortar and pestle (for solid samples)

Procedure:

- Sample Preparation:

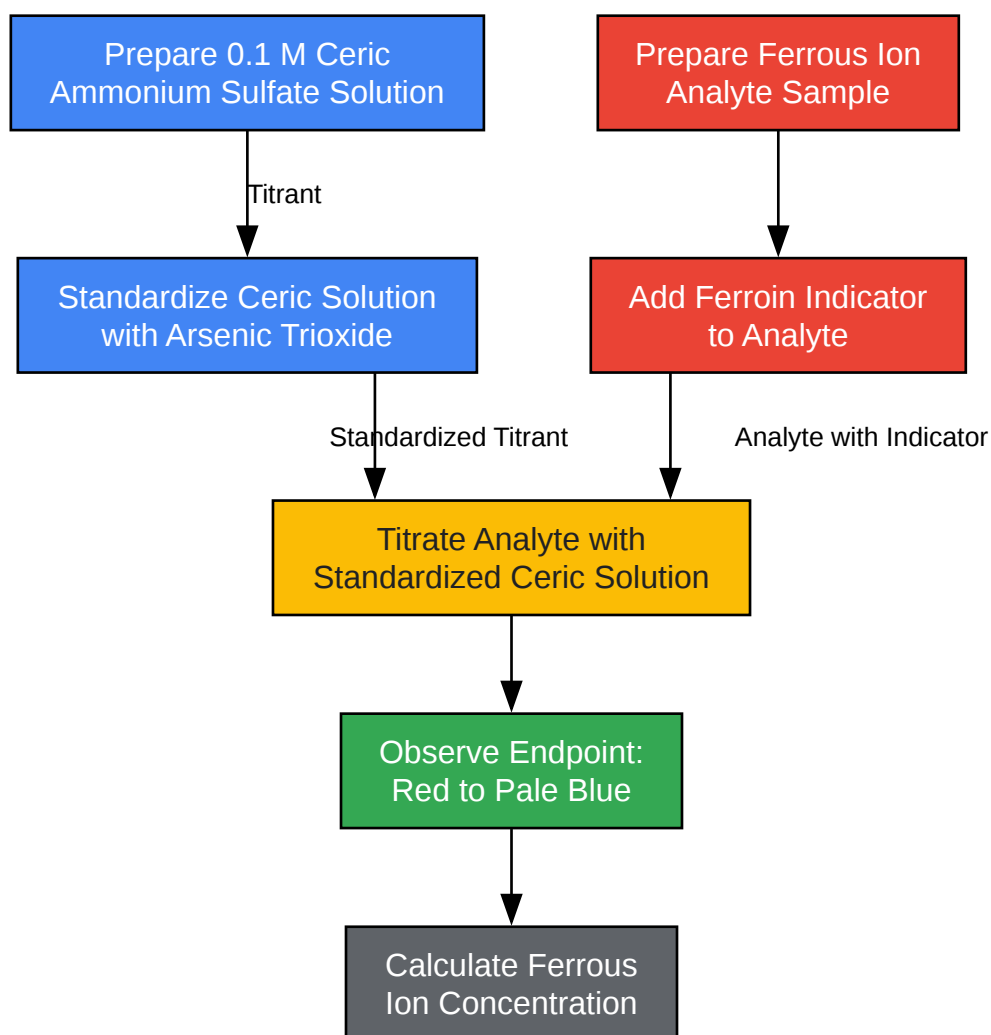
- For solid samples (e.g., ferrous sulfate tablets): Accurately weigh a suitable amount of the finely powdered sample (e.g., approximately 0.4 g of powdered ferrous sulfate tablets).[4]
- For liquid samples: Accurately pipette a known volume of the ferrous ion solution into a conical flask.
- Dissolve or dilute the sample in a conical flask with a suitable volume of dilute sulfuric acid (e.g., 15 mL of 5 M  $\text{H}_2\text{SO}_4$ ).[4] If necessary, add distilled water to ensure complete dissolution.
- Add 2-3 drops of ferroin indicator solution to the flask.[4][5][13] The solution should turn red.
- Fill the burette with the standardized 0.1 M ceric ammonium sulfate solution and record the initial volume.
- Titrate the ferrous ion solution with the ceric ammonium sulfate solution. Swirl the flask continuously.
- The endpoint is reached when the color of the solution sharply changes from red to a pale blue or milky yellow.[4]
- Record the final volume of the titrant used.
- Repeat the titration with two more samples for accuracy.
- Calculation: Calculate the amount of ferrous ions in the sample. For example, to find the weight of  $\text{FeSO}_4$  in a sample:

$$\text{Weight of FeSO}_4 \text{ (g)} = \text{Volume of Ce(IV) solution (mL)} \times \text{Molarity of Ce(IV) solution (mol/L)} \times 0.01519 \text{ g/mL}$$

Note: The value 0.01519 g corresponds to the weight of  $\text{FeSO}_4$  equivalent to 1 mL of 0.1 M ceric sulfate.[4]

## Visualizations

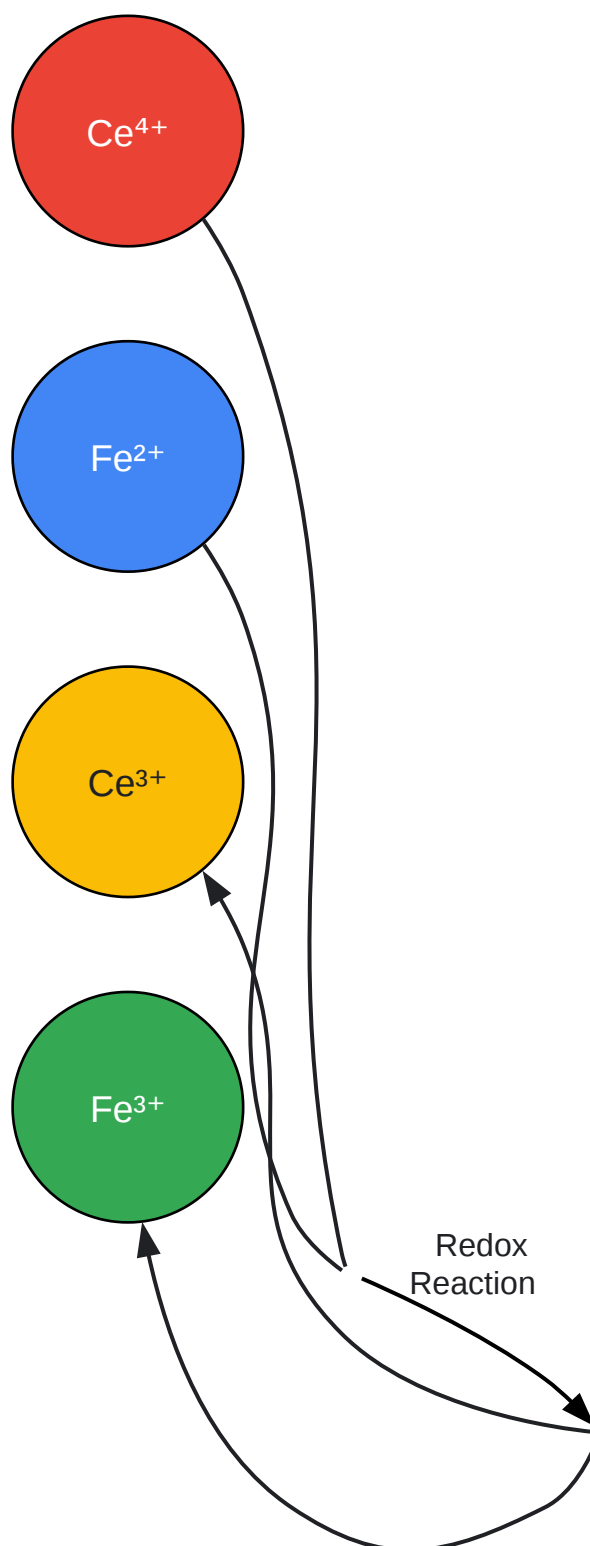
## Redox Titration of Ferrous Ions: Experimental Workflow



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Caption: Workflow for the redox titration of ferrous ions.

## Logical Relationship of the Redox Reaction



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